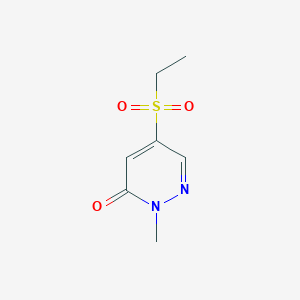
3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylpyridazine, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
科学研究应用
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-(Methylsulfonyl)-2-methylpyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a methyl group on the pyridazine ring.
Uniqueness
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both an ethylsulfonyl group and a methyl group on the pyridazine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
113708-15-9 |
|---|---|
分子式 |
C7H10N2O3S |
分子量 |
202.23 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O3S/c1-3-13(11,12)6-4-7(10)9(2)8-5-6/h4-5H,3H2,1-2H3 |
InChI 键 |
VYWDBOCQSMXKAY-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


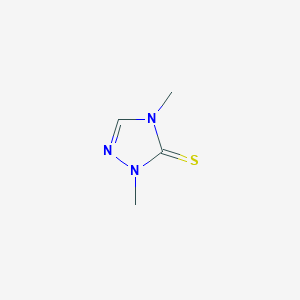
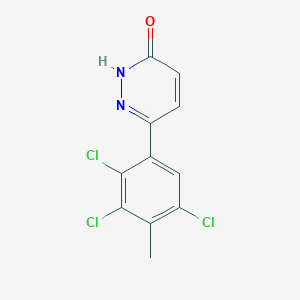


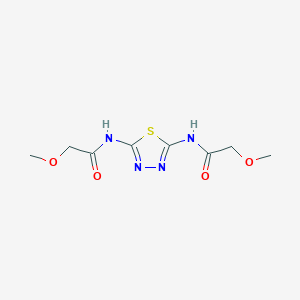
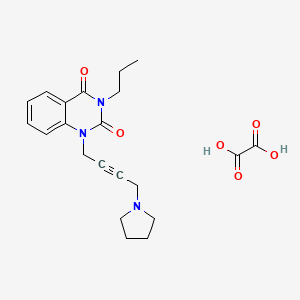
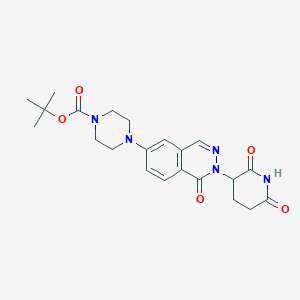
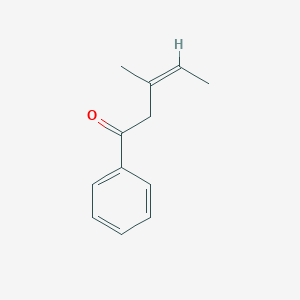

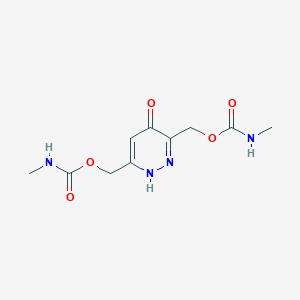



![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
